molecular formula C12H17NO3 B15163801 1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- CAS No. 143331-88-8

1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-

Cat. No.: B15163801
CAS No.: 143331-88-8
M. Wt: 223.27 g/mol
InChI Key: YQELQYWLNYRADN-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-: is an organic compound with a complex structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- typically involves the reaction of 1,3-propanediol with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the condensation reaction, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-1,3-propanediol
  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
  • 2-Amino-2-ethyl-1,3-propanediol

Uniqueness

1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

143331-88-8

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-ethyl-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol

InChI

InChI=1S/C12H17NO3/c1-2-12(8-14,9-15)13-7-10-5-3-4-6-11(10)16/h3-7,14-16H,2,8-9H2,1H3

InChI Key

YQELQYWLNYRADN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)N=CC1=CC=CC=C1O

Origin of Product

United States

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